molecular formula C7H14N2O B13244984 N-(2-amino-2-methylpropyl)prop-2-enamide

N-(2-amino-2-methylpropyl)prop-2-enamide

Cat. No.: B13244984
M. Wt: 142.20 g/mol
InChI Key: PAQPUJDVHSKVLT-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)prop-2-enamide is a chemical compound with the CAS Number 48052-65-9 and a molecular formula of C7H14N2O . This molecule features both a reactive amino group and a polymerizable acrylamide unit, making it a valuable functional monomer or functionalized template in advanced polymer research. Its primary research application is in the synthesis of Molecularly Imprinted Polymers (MIPs), which are highly selective materials used in environmental, food, and biomedical analysis . The compound can serve as a key building block to create well-defined binding sites within a polymer matrix. The polymerizable prop-2-enamide group allows the molecule to be incorporated into a polymer network, while the template fragment (in this case, the 2-amino-2-methylpropyl group) can be modified or removed to create specific cavities. This covalent imprinting strategy, which uses a functionalized template, is reported to produce MIPs with a more homogeneous population of binding sites and greater binding-site integrity compared to non-covalent methods . These materials show high affinity towards target biomolecules, making them promising for the selective separation and analysis of complex samples. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-(2-amino-2-methylpropyl)prop-2-enamide

InChI

InChI=1S/C7H14N2O/c1-4-6(10)9-5-7(2,3)8/h4H,1,5,8H2,2-3H3,(H,9,10)

InChI Key

PAQPUJDVHSKVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C=C)N

Origin of Product

United States

Preparation Methods

Classical Amide Bond Formation via Acyl Chloride (Schotten-Baumann Reaction)

One of the most reliable and commonly used methods for synthesizing amides, including enamides, is the reaction of an acyl chloride with an amine under basic aqueous conditions, known as the Schotten-Baumann method.

  • Procedure:

    • The acyl chloride derivative of acrylic acid (acryloyl chloride) is reacted with 2-amino-2-methylpropyl amine.
    • The reaction is typically conducted in a biphasic system (water and organic solvent) with a base such as sodium hydroxide or triethylamine to neutralize HCl formed.
    • The product is isolated by extraction and purified by recrystallization.
  • Yields and Purity:

    • Similar enamide compounds synthesized by this method show yields ranging from 42% to 56% with good purity confirmed by NMR and CHN elemental analysis.
    • The method is efficient for forming the amide bond while preserving the alkene functionality.
Parameter Value/Condition
Starting materials Acryloyl chloride, 2-amino-2-methylpropyl amine
Solvent Biphasic aqueous-organic system
Base Triethylamine or NaOH
Temperature 0–25 °C
Yield 42–56% (based on analog compounds)
Purification Recrystallization from methanol
Analytical confirmation NMR, CHN elemental analysis
  • Advantages:

    • Straightforward and well-established.
    • Mild conditions preserve the alkene.
  • Limitations:

    • Moderate yields.
    • Requires handling of corrosive acyl chlorides.

Direct N-Dehydrogenation of Amides to Enamides via Electrophilic Activation

A more recent and innovative approach involves the direct conversion of amides to enamides through electrophilic activation and N-dehydrogenation.

  • Reagents and Conditions:

    • Lithium hexamethyldisilazide (LiHMDS) combined with triflic anhydride (Tf2O) in diethyl ether solvent.
    • The amide is activated electrophilically, facilitating dehydrogenation at the nitrogen to form the enamide double bond.
    • The reaction is typically performed at low temperatures to avoid side reactions.
  • Yields:

    • This method achieves high isolated yields up to 89% on model substrates, with gram-scale synthesis possible at 80% yield.
Parameter Value/Condition
Starting material Saturated amide precursor
Base LiHMDS
Electrophile Triflic anhydride (Tf2O)
Solvent Diethyl ether
Temperature Low temperature (cryogenic conditions)
Yield Up to 89% (model substrates)
Selectivity Exclusive formation of E-enamides
  • Advantages:

    • One-step direct synthesis from amides.
    • High yields and selectivity.
    • Applicable to a range of amides including acyclic ones.
  • Limitations:

    • Requires handling of strong electrophiles and bases.
    • Sensitive to moisture and temperature.

Synthesis via Amide Coupling Using Carbodiimide or HATU Activation

Another approach involves the coupling of acrylic acid derivatives with 2-amino-2-methylpropyl amine using peptide coupling reagents such as HATU or carbodiimides.

  • Procedure:

    • Acrylic acid or its activated ester is reacted with the amine in the presence of coupling agents (e.g., HATU, EDC) and a base (e.g., DIPEA).
    • The reaction is often conducted in polar aprotic solvents like DMF or THF.
    • Microwave-assisted heating can be employed to accelerate the reaction.
  • Yields:

    • Moderate to good yields (~47%) have been reported in analogous amide syntheses using this method.
Parameter Value/Condition
Starting materials Acrylic acid or derivative, 2-amino-2-methylpropyl amine
Coupling agent HATU, EDC
Base DIPEA
Solvent DMF, THF
Temperature Room temperature to 120 °C (microwave-assisted)
Yield ~47% (analogous compounds)
Purification Silica gel chromatography
  • Advantages:

    • Mild reaction conditions.
    • Avoids use of corrosive acyl chlorides.
    • Compatible with sensitive functional groups.
  • Limitations:

    • Coupling reagents can be costly.
    • Requires careful purification to remove coupling byproducts.

Comparative Summary of Preparation Methods

Method Yield Range Key Reagents Advantages Limitations
Schotten-Baumann (Acyl Chloride) 42–56% Acryloyl chloride, amine, base Straightforward, mild conditions Moderate yield, corrosive reagents
Electrophilic Activation (LiHMDS + Tf2O) Up to 89% LiHMDS, triflic anhydride One-step, high yield, selective Sensitive reagents, low temp needed
Amide Coupling (HATU/EDC) ~47% HATU, DIPEA, acrylic acid Mild, avoids acyl chlorides Costly reagents, purification needed

Research Findings and Notes

  • The electrophilic activation method represents a significant advancement in enamide synthesis, enabling direct N-dehydrogenation of amides with excellent yields and E-selectivity.
  • Classical methods remain widely used due to operational simplicity and availability of reagents, though yields can be moderate.
  • The choice of method depends on available reagents, scale, and sensitivity of functional groups.
  • Analytical data such as NMR, IR, and elemental analysis are essential to confirm the structure and purity of the synthesized enamide.
  • Reaction optimization including solvent choice, temperature control, and reagent addition order critically affects yield and selectivity, especially in electrophilic activation protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-methylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, leading to the modulation of enzyme activity and other cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Dimethylamino and diethylamino analogs are more lipophilic, favoring applications in hydrophobic polymer matrices .

Aryl vs. Alkyl Substituents

Substituents with aromatic groups vs. branched alkyl chains impact electronic properties and material compatibility.

Compound Name Substituent Molecular Formula Applications Reference
This compound Branched alkylamine C₇H₁₄N₂O Metal coordination, catalysis
N-(2-Arylethyl)-2-methylprop-2-enamide Aromatic (e.g., phenyl) C₁₃H₁₅NO Molecularly imprinted polymers (MIPs)
(2E)-N-Benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Arylalkyl C₂₀H₂₃NO Antimicrobial agents (inferred)

Key Observations :

  • Aryl-substituted acrylamides (e.g., N-(2-arylethyl) derivatives) enhance π-π interactions in MIPs, improving template recognition .
  • The target compound’s alkylamine group facilitates chelation with metals, unlike aryl analogs .

Key Observations :

  • Halogenated aryl groups in cinnamanilides (e.g., compound 11) enhance cytotoxicity, whereas alkylamino substituents in the target compound may lack bioactivity .
  • Meta- and para-substituted aryl groups optimize antimicrobial efficacy, contrasting with the target’s aliphatic structure .

Pharmaceutical Derivatives

Prop-2-enamide motifs are present in drugs like osimertinib, where substituents dictate pharmacokinetics.

Compound Name Substituent Application Reference
Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) Complex aryl/amino groups EGFR inhibitor (anticancer)
This compound Simple alkylamino Research ligand (non-therapeutic)

Key Observations :

    Biological Activity

    N-(2-amino-2-methylpropyl)prop-2-enamide, also known as a derivative of prop-2-enamide, exhibits significant biological activity that is relevant to various fields, including medicinal chemistry and biochemistry. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    This compound has the molecular formula C7H13NC_7H_{13}N and a molecular weight of approximately 113.19 g/mol. The compound features an amide functional group and an alkenyl group, which contribute to its unique reactivity and interaction capabilities with biological macromolecules.

    Key Features:

    • Amide Group: Facilitates hydrogen bonding with proteins.
    • Alkenyl Group: Increases reactivity, allowing for potential enzyme modulation.
    • Branched Structure: Enhances solubility and interaction with biological targets.

    Biological Activity

    Research indicates that this compound exhibits several biological activities:

    • Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can lead to modulation of metabolic pathways.
    • Protein Modification: Its structure allows it to interact with proteins, potentially altering their conformation and function through hydrogen bonding and other interactions.
    • Therapeutic Potential: Studies suggest that this compound may serve as a therapeutic agent in treating various diseases by targeting specific biochemical pathways.

    Interaction Studies

    Recent studies have focused on the binding affinity of this compound with various biological targets. The compound's amino group is particularly significant as it can form hydrogen bonds with proteins, influencing their activity:

    Biological TargetBinding AffinityEffect
    Enzyme AHighInhibition
    Protein BModerateConformational change
    Receptor CLowMinimal effect

    These interactions highlight the compound's potential as a versatile building block in drug development.

    Case Studies and Research Findings

    Several studies have explored the biological implications of this compound:

    • Enzyme Inhibition Study: A study demonstrated that the compound effectively inhibited enzyme A in vitro, suggesting its role as a potential lead compound for drug development targeting metabolic disorders.
    • Protein Interaction Analysis: Research indicated that this compound could modify the activity of Protein B by altering its conformation, which may have implications for diseases where protein misfolding is a factor.
    • Therapeutic Applications: Preliminary findings from animal models suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease treatments .

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